クロモマイシンA3

説明

Synthesis Analysis

Chromomycin A3's synthesis involves complex biochemical processes within Streptomyces griseus, including the assembly of polyketide chains, methylation, and glycosylation. The biosynthesis incorporates multiple steps, such as the formation of an aglycone backbone and attachment of sugar moieties, which are critical for its biological activity and specificity (Montanari & Rosazza, 1990).

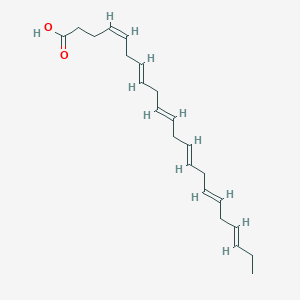

Molecular Structure Analysis

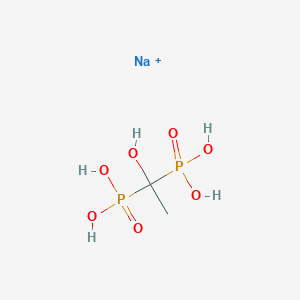

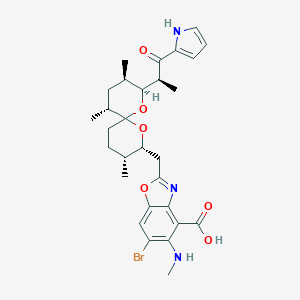

The molecular structure of Chromomycin A3 includes a tricyclic chromophore with attached sugar moieties, which are essential for its DNA-binding capability. The detailed crystal structure analysis has shown that Chromomycin A3 forms a dimer chelated by a Mg2+ ion, which binds specifically to the GGCC sequences in the DNA minor groove. This binding significantly alters the DNA structure, widening the minor groove and inducing a kink in the DNA (Hou et al., 2004).

Chemical Reactions and Properties

The interaction of Chromomycin A3 with DNA is highly dependent on the presence of divalent cations like Mg2+. Chromomycin A3 can form complexes with these cations, which then interact with the DNA, altering its structural and functional properties. Studies have shown that Chromomycin A3 forms two types of complexes with Mg2+, which bind differently to DNA (Aich, Sen, & Dasgupta, 1992).

Physical Properties Analysis

The physical properties of Chromomycin A3, such as its spectroscopic characteristics, have been extensively studied to understand its interaction with DNA and metal ions. These studies highlight the complex nature of its binding to DNA and the role of metal ions in stabilizing the Chromomycin A3-DNA complex (Dutta, Lahiri, & Dasgupta, 2014).

Chemical Properties Analysis

Chromomycin A3's chemical properties, particularly its interaction with glutathione and the impact on DNA binding, have been the subject of detailed investigation. These interactions reveal the complexity of its mechanism of action, including the formation of non-covalent complexes with glutathione, which can alter the antibiotic's DNA-binding properties (Chakrabarti, Roy, & Dasgupta, 1998).

科学的研究の応用

抗がん剤

クロモマイシンA3は、抗がん剤としての可能性があることがわかっています。 これはRNA合成を阻害し、これはがん細胞の増殖と増殖に不可欠なプロセスです .

抗生物質

this compoundは、2価カチオンの存在下でDNAのGCリッチ配列に結合する抗生物質であり、DNA複製と転写を阻害します . この特性により、特定の種類の細菌に対して効果を発揮します .

DNAリガンド

this compoundは、GC特異的DNAリガンドとして使用されます。 これはDNAのGCリッチ配列に結合し、転写を阻害する可能性があります .

蛍光DNA染色

this compoundは、蛍光DNA染色剤としても使用されます。 これは特に、生殖能力とプロタミン欠損症の研究におけるヒト精子クロマチンの染色に役立ちます .

TRAIL抵抗克服

this compoundは、腫瘍壊死因子(TNF)関連アポトーシス誘導リガンド(TRAIL)抵抗を克服する能力を示しています . これは、アポトーシスに抵抗する特定のがんの治療に重要となる可能性があります。

Wntシグナル伝達の阻害剤

this compoundは、TCF/β-カテニン転写に対して強い阻害効果があることがわかっています . これは、Wntシグナル伝達に関連する疾患の治療において意味を持つ可能性があります。

精子クロマチン完全性評価

this compoundは、精子の核クロマチン完全性を評価するために精子染色に使用されてきました . この用途は、生殖医療の分野において特に関連性があります。

8. 酸化的ストレスとDNA損傷に関する研究 this compoundは、酸化ストレスまたはDNA損傷によって誘導される、転写因子Sp1とSp3のそれらの同族G-Cボックスへの増強されたDNA結合を拮抗させることができます . これは、酸化ストレスとDNA損傷の影響に関する研究において貴重なツールとなります。

作用機序

Target of Action

Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of Chromomycin A3 is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, Chromomycin A3 binds reversibly to DNA .

Mode of Action

Chromomycin A3 interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The binding of Chromomycin A3 to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, Chromomycin A3 disrupts the normal cell cycle, leading to potential antitumor activity .

Result of Action

The result of Chromomycin A3’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, Chromomycin A3 has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .

Action Environment

The action of Chromomycin A3 is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for Chromomycin A3 to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of Chromomycin A3

特性

IUPAC Name |

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24-,25-,26-,27+,32+,33-,35-,36-,37-,38-,39+,40+,41+,42+,46+,47-,48-,52+,53+,54+,55+,56+,57+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVSOIYQKUDENJ-WKSBCEQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H82O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046363 | |

| Record name | Chromomycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1183.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7059-24-7 | |

| Record name | Chromomycin A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7059-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromomycin A3 [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromomycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3D-O-(4-O-acetyl-2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranosyl)-7-methylolivomycin D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOMYCIN A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVW027E7NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)